molecular formula C6H13NO5 B12077402 4-Amino-4-deoxy-D-glucopyranose

4-Amino-4-deoxy-D-glucopyranose

Cat. No.: B12077402
M. Wt: 179.17 g/mol
InChI Key: BXZVZSSSRTUQJP-UHFFFAOYSA-N
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Description

4-Amino-4-deoxy-D-glucopyranose is a derivative of glucose, where the hydroxyl group at the fourth carbon is replaced by an amino group. This compound is a pivotal entity in various biochemical and industrial applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4-deoxy-D-glucopyranose typically involves the selective amination of glucose derivatives. One common method is the reduction of 4-nitro-4-deoxy-D-glucopyranose using hydrogen in the presence of a palladium catalyst. Another approach involves the use of azide intermediates, where 4-azido-4-deoxy-D-glucopyranose is reduced to the amino compound using hydrogenation techniques .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation processes. The starting material, 4-nitro-4-deoxy-D-glucopyranose, is synthesized from glucose through nitration and subsequent reduction steps. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4-deoxy-D-glucopyranose undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-4-deoxy-D-glucopyranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-4-deoxy-D-glucopyranose involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows it to form hydrogen bonds and ionic interactions, facilitating its binding to active sites of enzymes. This binding can inhibit or modulate enzyme activity, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Uniqueness: 4-Amino-4-deoxy-D-glucopyranose is unique due to the position of the amino group at the fourth carbon, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it particularly valuable in specific synthetic and research applications.

Properties

Molecular Formula

C6H13NO5

Molecular Weight

179.17 g/mol

IUPAC Name

5-amino-6-(hydroxymethyl)oxane-2,3,4-triol

InChI

InChI=1S/C6H13NO5/c7-3-2(1-8)12-6(11)5(10)4(3)9/h2-6,8-11H,1,7H2

InChI Key

BXZVZSSSRTUQJP-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)N)O

Origin of Product

United States

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